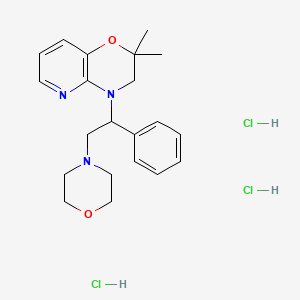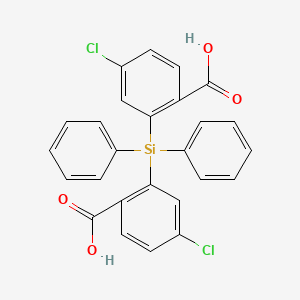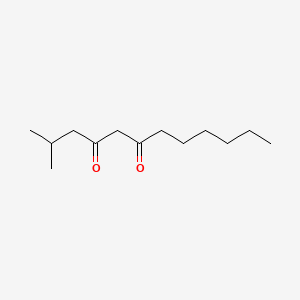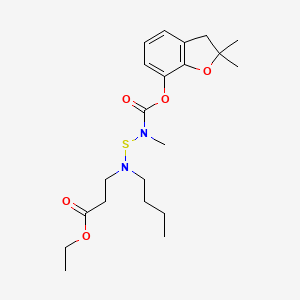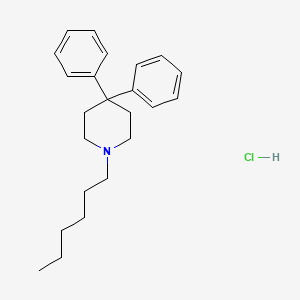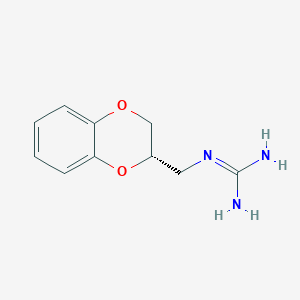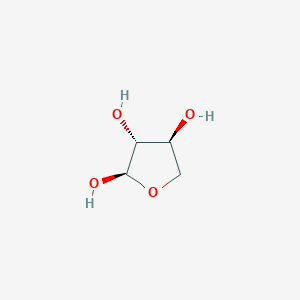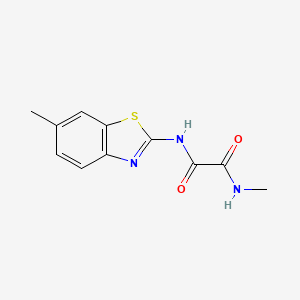
4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a diazonium group, a trifluoromethyl group, and a naphthalene disulfonate moiety, making it a versatile reagent in organic synthesis and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 4-chloro-2-(trifluoromethyl)aniline followed by coupling with naphthalene-1,5-disulfonic acid. The diazotization process is carried out under acidic conditions using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with naphthalene-1,5-disulfonic acid to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aromatic compounds.
Coupling Reactions: It can undergo azo coupling reactions with phenols and amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phenols, amines, and other nucleophiles. Reactions are typically carried out in aqueous or organic solvents under mild conditions.
Coupling Reactions: Reagents such as phenols and amines are used, often in the presence of a base to facilitate the coupling process.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Substituted aromatic compounds with various functional groups.
Coupling Reactions: Azo dyes with vibrant colors and specific properties.
Reduction Reactions:
Applications De Recherche Scientifique
4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted aromatic compounds.
Biology: Employed in the labeling and detection of biomolecules due to its ability to form stable azo dyes.
Medicine: Investigated for potential therapeutic applications, including drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles to form substitution products or with electron-rich aromatic compounds to form azo dyes. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-2-(trifluoromethyl)benzenediazonium chloride
- 4-chloro-2-(trifluoromethyl)benzenediazonium tetrafluoroborate
- 4-chloro-2-(trifluoromethyl)benzenediazonium sulfate
Uniqueness
4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate is unique due to the presence of the naphthalene-1,5-disulfonate moiety, which enhances its solubility and reactivity in aqueous and organic solvents. This makes it particularly useful in applications requiring high solubility and stability .
Propriétés
Numéro CAS |
85222-98-6 |
|---|---|
Formule moléculaire |
C17H9ClF3N2O6S2- |
Poids moléculaire |
493.8 g/mol |
Nom IUPAC |
4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H3ClF3N2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-6H,(H,11,12,13)(H,14,15,16);1-3H/q;+1/p-2 |
Clé InChI |
DSBYCJMITTWHTD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC(=C(C=C1Cl)C(F)(F)F)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


